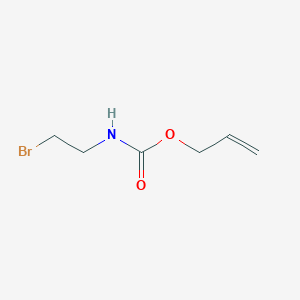

Allyl (2-bromoethyl)carbamate

Description

Properties

IUPAC Name |

prop-2-enyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUBYKHHACXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Procedure

-

Reagents :

-

2-Bromoethylamine hydrobromide (1.0 equiv)

-

Allyl chloroformate (1.1–1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIEA) or triethylamine (Et₃N) (1.5–2.0 equiv)

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

-

Steps :

-

Dissolve 2-bromoethylamine hydrobromide in anhydrous DCM or DMF.

-

Add the base to deprotonate the amine and scavenge HBr.

-

Cool the mixture to 0°C and add allyl chloroformate dropwise.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with organic solvent, and purify via chromatography.

-

Variations in Reaction Conditions

-

Solvent : DCM offers faster reaction times (6–8 hours) but requires strict anhydrous conditions. DMF extends the reaction to 12–24 hours but enhances solubility of intermediates.

-

Base : DIEA is preferred for its superior steric hindrance, minimizing side reactions like over-alkylation.

-

Temperature : Reactions initiated at 0°C prevent exothermic decomposition of chloroformate.

Alternative Routes via Silver Carbonate-Mediated Coupling

A novel method employs silver carbonate (Ag₂CO₃) to facilitate carbamate formation between α-bromo carbonyl compounds and secondary amines. While primarily validated for α-bromoketones, this approach has potential applicability to 2-bromoethylamine derivatives.

Procedure

-

Reagents :

-

2-Bromoethylamine hydrobromide (1.0 equiv)

-

Allyl alcohol (1.2 equiv)

-

Ag₂CO₃ (2.5 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

-

Steps :

Mechanistic Insights

-

Ag₂CO₃ generates an alkyl silver carbonate intermediate (A), which reacts with the amine to form the carbamate (Figure 1).

-

Competitive hydrolysis of (A) produces bromoethanol, necessitating stoichiometric Ag₂CO₃ to drive the reaction.

Challenges and Optimization Strategies

Purity and Byproduct Management

Chemical Reactions Analysis

Types of Reactions

Allyl (2-bromoethyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted carbamates.

Scientific Research Applications

Synthetic Route

- Dissolve 2-bromoethanamine in dichloromethane.

- Add triethylamine and stir at room temperature.

- Cool the mixture to 0°C.

- Add allyl chloroformate dropwise over 15 minutes.

This method enables the production of allyl (2-bromoethyl)carbamate as a peach-colored liquid, suitable for further applications in research and industry.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, making it useful for synthesizing diverse compounds.

- Protecting Group for Amines : It can protect amines during multi-step syntheses, allowing for selective reactions without interference from amine functionalities.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a precursor for pharmacologically active compounds. Notable applications include:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The bromoethyl group enhances reactivity, potentially increasing antitumor efficacy.

- Enzyme Inhibition : Studies have shown that carbamate derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it valuable in the manufacture of polymers, resins, and agricultural chemicals.

The biological activity of this compound has been explored through various mechanisms:

- Antitumor Effects : Significant cytotoxicity against human leukemia cells has been demonstrated at micromolar concentrations, linked to apoptosis induction.

- Enzyme Interaction : Compounds similar to this compound have been shown to inhibit steroidogenic enzymes, affecting hormone production.

- Neurotoxicity and Teratogenicity : Evaluations indicate potential neurotoxic effects and teratogenic risks associated with exposure to this compound.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against various cancer cells | |

| Enzyme Inhibition | Inhibition of steroidogenesis enzymes | |

| Neurotoxic Effects | Potential neurotoxicity | |

| Teratogenic Effects | Risk of developmental abnormalities |

Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on human leukemia cells, demonstrating significant cell death at micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Enzyme Interaction

Another investigation focused on the inhibition of steroidogenic enzymes by carbamate derivatives similar to this compound. Results indicated a competitive inhibition mechanism leading to decreased hormone production in vitro.

Toxicological Assessment

A comprehensive toxicological evaluation assessed the teratogenic potential of this compound in animal models. Findings suggested a correlation between exposure levels and developmental defects, highlighting safety concerns for therapeutic applications.

Research Findings

Recent studies utilizing computational methods have predicted the biological activity profiles of this compound and its metabolites. Key findings include:

- High probability of interaction with multiple pharmacological targets.

- Metabolites formed during biotransformation may possess different or enhanced biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of Allyl (2-bromoethyl)carbamate involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the carbamate group can be introduced or modified under mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Allyl (2-bromoethyl)carbamate, we compare it structurally and functionally with related carbamates, focusing on synthesis, reactivity, and applications.

Structural and Functional Comparisons

Reactivity and Kinetic Differences

- Electrophilic Reactivity: The bromoethyl group in this compound facilitates SN2 reactions, as demonstrated in , where it reacted with a phenolic derivative under basic conditions (K$2$CO$3$, 87% yield) . In contrast, allyl carbamates without halogens (e.g., ’s Allyl carbamate) require harsher conditions for functionalization .

- Catalytic Behavior : Computational studies () reveal that allyl carbamates like this compound participate in Ir-catalyzed reactions with lower energy barriers (17.5 kcal/mol for propyl carbamate nucleophiles) compared to chloride analogs (13.1 kcal/mol), indicating substituent-dependent catalytic efficiency .

Biological Activity

Allyl (2-bromoethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an allyl group and a bromoethyl moiety attached to a carbamate functional group. This structure is significant as it influences the compound's interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be analyzed through various mechanisms, including:

- Antitumor Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of the bromoethyl group can enhance the reactivity of the compound, potentially leading to increased antitumor efficacy.

- Enzyme Inhibition : Studies have shown that carbamate derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for enzyme binding sites.

- Neurotoxicity and Teratogenicity : Compounds containing bromoethyl groups have been associated with neurotoxic effects and teratogenic risks. Evaluations of these effects are crucial for assessing the safety profile of this compound.

Table 1: Biological Activity Profiles

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human leukemia cells, demonstrating significant cell death at micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Enzyme Interaction : Another investigation focused on the inhibition of steroidogenic enzymes by carbamate derivatives similar to this compound. The results indicated a competitive inhibition mechanism, leading to decreased hormone production in vitro.

- Toxicological Assessment : A comprehensive toxicological evaluation was conducted to determine the teratogenic potential of the compound in animal models. The findings suggested a correlation between exposure levels and developmental defects, highlighting the need for caution in therapeutic applications.

Research Findings

Recent studies have utilized computational methods to predict the biological activity profiles of this compound and its metabolites. These in silico analyses revealed that:

- The compound exhibits a high probability of interacting with multiple pharmacological targets.

- Metabolites formed during biotransformation may possess different or enhanced biological activities compared to the parent compound, warranting further investigation into their effects.

Q & A

Q. What are the key safety considerations when handling Allyl (2-bromoethyl)carbamate in laboratory settings?

this compound is highly toxic and a suspected carcinogen, requiring strict safety protocols. Storage should be in a cool, dry, well-ventilated area, separated from oxidizing agents. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. In case of exposure, immediate decontamination with water and medical consultation are critical. Toxicity data indicate mutagenic potential, necessitating adherence to institutional biosafety guidelines .

Q. How can researchers synthesize this compound, and what intermediates are involved?

A common method involves reacting allyl alcohol with a bromoethyl isocyanate precursor under anhydrous conditions. For example, allyl chloroformate can react with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Intermediate formation, such as allyl carbamate, is monitored via TLC. Purification typically involves extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key peaks include allylic protons (δ ~4.5–5.5 ppm) and carbamate carbonyl (δ ~150–155 ppm). Infrared (IR) spectroscopy identifies the carbamate C=O stretch (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, with exact mass calculations essential for validation .

Q. How does the bromoethyl group influence the reactivity of this compound in nucleophilic substitutions?

The bromoethyl moiety acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). This reactivity is exploited in cross-coupling or functionalization reactions. Steric hindrance from the allyl group may slow kinetics, requiring optimized conditions (e.g., polar solvents, elevated temperatures) .

Q. What are the optimal storage conditions to prevent decomposition of this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to moisture, acids, or bases, as hydrolysis can release toxic NOx gases. Regular stability testing via HPLC or GC-MS is recommended to monitor degradation .

Advanced Research Questions

Q. How can catalytic systems enhance the synthesis of allyl carbamate derivatives?

Metal chlorides (e.g., ZnCl₂, FeCl₃) catalyze urea transesterification with allyl alcohols, improving yield and selectivity. For example, ZnCl₂ facilitates allyl carbamate formation via intermediate generation, reducing reaction time from days to hours. Mechanistic studies suggest Lewis acid activation of the carbonyl group .

Q. What role does this compound play in Tsuji-Trost reactions for probe design?

The allyl group participates in palladium-catalyzed Tsuji-Trost reactions, enabling functionalization of biomolecules or fluorescent probes. For instance, coupling with coumarin derivatives via Pd⁰-mediated allylic substitution creates ratiometric sensors for CO detection in live cells. DFT calculations guide rational design of electron-withdrawing/-donating substituents to modulate reactivity .

Q. Can this compound serve as a precursor for neuroprotective agents?

Structural analogs of allyl carbamates (e.g., compound 12 in ) exhibit neuroprotective activity by enhancing autophagy. Modifications at the bromoethyl site (e.g., substitution with amino groups) improve blood-brain barrier penetration. In vitro assays using SH-SY5Y cells and in vivo models (e.g., zebrafish) validate efficacy .

Q. What mechanistic insights explain the Overman rearrangement in allyl carbamate chemistry?

Allyl cyanates derived from carbamates undergo thermally induced Overman rearrangement to isocyanates, a key step in C-glycoside synthesis. For example, trifluoroacetic anhydride (TFAA) promotes dehydration of intermediates, with stereochemistry confirmed via Mosher analysis. Low-temperature conditions (<25°C) minimize side reactions .

Q. How do electronic effects in the allyl system impact reaction outcomes?

Molecular orbital (MO) theory reveals that the allyl cation’s non-bonding orbital (N=3 system) influences regioselectivity in electrophilic additions. For the allyl carbamate, electron density at the central carbon dictates reactivity in cycloadditions or radical-mediated transformations. Computational studies (e.g., DFT) predict frontier orbital interactions for reaction optimization .

Methodological Notes

- Data Contradictions : While reports carcinogenicity, emphasizes broader allyl compound risks but lacks specific data on the bromoethyl variant. Cross-referencing toxicological databases (e.g., EPA TSCA) is advised.

- Synthesis Variability : (formic acid-mediated synthesis) vs. (chloroformate route) highlight solvent and catalyst dependencies. Pilot reactions are recommended to determine optimal conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.